molecular formula C16H16O2S B6405851 3-(4-Ethylthiophenyl)-2-methylbenzoic acid CAS No. 1261913-18-1

3-(4-Ethylthiophenyl)-2-methylbenzoic acid

Cat. No.: B6405851
CAS No.: 1261913-18-1
M. Wt: 272.4 g/mol
InChI Key: YQYWLWVZXRITFD-UHFFFAOYSA-N
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Description

3-(4-Ethylthiophenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a 4-ethylthiophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethylthiophenyl)-2-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 4-ethylthiophenyl with 2-methylbenzoic acid. This reaction is catalyzed by a Lewis acid such as aluminum chloride under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient production of this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Ethylthiophenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylthiophenyl)-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethylthio group can influence the compound’s binding affinity and specificity, leading to selective interactions with biological targets.

Comparison with Similar Compounds

  • 3-(4-Methylthiophenyl)-2-methylbenzoic acid
  • 3-(4-Ethylphenyl)-2-methylbenzoic acid
  • 3-(4-Ethylthiophenyl)-benzoic acid

Comparison: 3-(4-Ethylthiophenyl)-2-methylbenzoic acid is unique due to the presence of both the ethylthio and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-3-19-13-9-7-12(8-10-13)14-5-4-6-15(11(14)2)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYWLWVZXRITFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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